

# Application Notes and Protocols for Vimseltinib Cell-Based Assays

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Compound of Interest

Compound Name: VER-00158411

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key cell-based assays to evaluate the efficacy and mechanism of action of Vimseltinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).

### Introduction

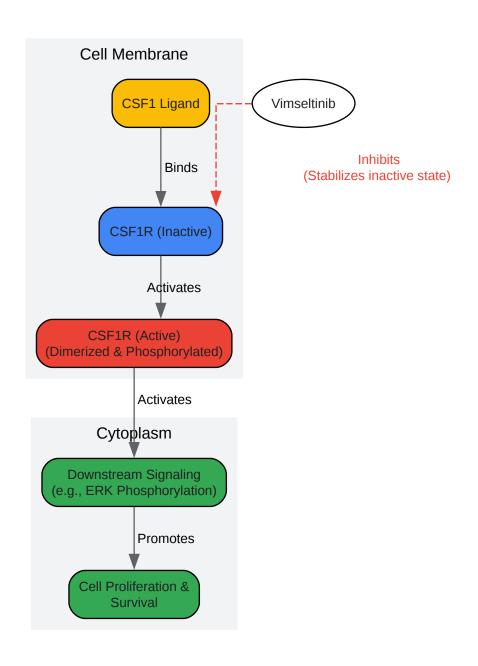
Vimseltinib is a small molecule kinase inhibitor that targets CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Dysregulation of CSF1R signaling is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment and proliferation of tumor-associated macrophages.[2][3][4] Vimseltinib is designed as a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to lock it in an inactive state, thereby blocking downstream signaling.[1][5][6] Its high selectivity for CSF1R minimizes off-target effects, offering a favorable safety profile.[1][7] The following protocols describe cell-based assays to characterize the activity of Vimseltinib.

### **Mechanism of Action: CSF1R Inhibition**

Vimseltinib selectively binds to and inhibits the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[8] In diseases like tenosynovial giant cell tumor (TGCT), a specific gene translocation leads to the overexpression of the CSF1 ligand.[4][6] This excess CSF1



binds to CSF1R on cells of the macrophage lineage, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways. These pathways, including the ERK pathway, promote the proliferation and survival of these cells, contributing to tumor growth.[7] Vimseltinib acts by stabilizing CSF1R in an inactive conformation, which prevents its autophosphorylation and subsequent downstream signaling, even in the presence of the CSF1 ligand.[1] This targeted inhibition leads to a reduction in tumor-associated macrophages, thereby suppressing tumor growth and alleviating disease symptoms.[2][7]



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Caption: Vimseltinib's Mechanism of Action on the CSF1R Signaling Pathway.

# **Quantitative Data Summary**

The following tables summarize the in vitro cellular activity of Vimseltinib from preclinical studies.

Table 1: Inhibition of CSF1R Phosphorylation in THP-1 Cells[7]

| Treatment            | Duration | Method | Result  |
|----------------------|----------|--------|---|
| 1 μmol/L Vimseltinib | 2 hours  | ELISA  | Durable inhibition of<br>CSF1R<br>phosphorylation |
| Post-washout         | Various  | ELISA  | Sustained inhibition post-compound removal        |

### Table 2: Inhibition of M-NFS-60 Cell Proliferation[7][9]

| Compound     | CSF1 Concentration | IC50 (nM) |
|--------------|--------------------|-----------|
| Vimseltinib  | Not specified      | <10       |
| Pexidartinib | Not specified      | >10       |

Table 3: Kinase Selectivity of Vimseltinib[7][10]

| Kinase              | Selectivity vs. CSF1R |
|---------------------|-----------------------|
| FLT3                | >500-fold             |
| KIT                 | >500-fold             |
| PDGFRA              | >500-fold             |
| PDGFRB              | >500-fold             |
| Other (294 kinases) | >1000-fold            |



# Experimental Protocols Protocol 1: CSF1R Phosphorylation Assay in THP-1 Cells

This assay measures the ability of Vimseltinib to inhibit the autophosphorylation of CSF1R in a human monocytic cell line (THP-1) that endogenously expresses the receptor.

#### Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
- Recombinant human CSF1
- Vimseltinib
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Phospho-CSF1R (Tyr723) ELISA kit
- BCA protein assay kit
- 96-well microplates

#### Procedure:

- Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
- Cell Plating: Seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

### Methodological & Application

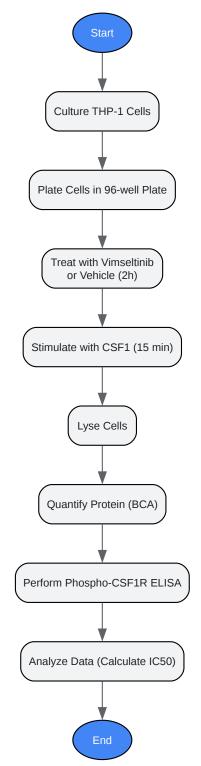




- Compound Treatment: Prepare serial dilutions of Vimseltinib in culture medium. The final DMSO concentration should not exceed 0.1%. Treat the cells with Vimseltinib or vehicle control for 2 hours.
- CSF1 Stimulation: Stimulate the cells with recombinant human CSF1 at a final concentration of 100 ng/mL for 15 minutes at 37°C.
- Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 100  $\mu$ L of cold cell lysis buffer to each well and incubate on ice for 10 minutes.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- ELISA: Perform the phospho-CSF1R ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.
- Data Analysis: Normalize the phospho-CSF1R signal to the total protein concentration.
   Calculate the percentage of inhibition relative to the vehicle-treated, CSF1-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.



CSF1R Phosphorylation Assay Workflow



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Caption: Workflow for the CSF1R Phosphorylation Assay.



# Protocol 2: Cell Proliferation Assay using M-NFS-60 Cells

This assay assesses the effect of Vimseltinib on the proliferation of the murine macrophage cell line M-NFS-60, which is dependent on CSF1 for growth.

#### Materials:

- M-NFS-60 cells
- RPMI-1640 medium supplemented with 10% FBS, 10% L-cell conditioned medium (as a source of CSF1), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
- Vimseltinib
- DMSO (vehicle control)
- Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- · 96-well opaque-walled microplates

### Procedure:

- Cell Culture: Maintain M-NFS-60 cells in complete RPMI-1640 medium containing L-cell conditioned medium.
- Cell Plating: Wash the cells to remove CSF1 and resuspend them in a medium without L-cell conditioned medium. Seed the cells in 96-well opaque-walled plates at a density of 5 x 10<sup>3</sup> cells/well.
- Compound Treatment: Add serial dilutions of Vimseltinib or vehicle control to the wells.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
- Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's protocol.
- Data Acquisition: Measure luminescence using a plate reader.

## Methodological & Application

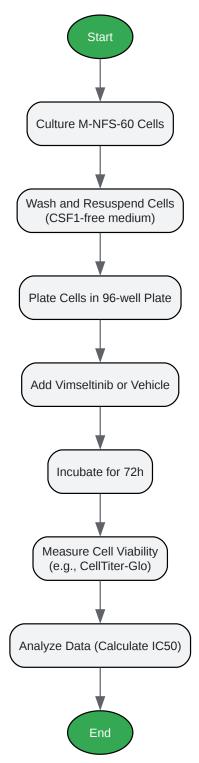




 Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicletreated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.



### M-NFS-60 Cell Proliferation Assay Workflow



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